N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Compounds with an oxadiazole ring have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Scientific Research Applications
Antimicrobial Evaluation
Research has shown that derivatives of 1,3,4-oxadiazole compounds exhibit antimicrobial activities. For instance, a study synthesized a series of compounds and evaluated their antimicrobial and hemolytic activities. The compounds displayed activity against selected microbial species, indicating their potential as antimicrobial agents. This demonstrates the utility of these compounds in developing new antimicrobial therapies (Gul et al., 2017).
Anti-diabetic Agents
Another study focused on the synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, testing their antidiabetic potential via α-glucosidase enzyme inhibition. The findings suggest that these compounds exhibit significant antidiabetic activity, providing a basis for further research into diabetes treatments (Nazir et al., 2018).
Antitumor Activity
The antitumor potential of 1,3,4-oxadiazole derivatives has also been explored. Research involving the synthesis of N-substituted derivatives of certain acetamides showed moderate to talented antimicrobial activity, indicating their potential in cancer treatment strategies (Khalid et al., 2016).
Antiallergic Activity
A study on sila-substituted 1,3,4-oxadiazoles evaluated their antiallergic activity both in vitro and in vivo. The compounds were found to suppress mast cell degranulation and the expression of TNF-α mRNA, suggesting their use in treating allergic conditions (Reddy et al., 2012).
Antimicrobial Agents
Another line of research synthesized derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole, evaluating their antimicrobial properties against a range of bacteria and fungi. The presence of fluorine atoms in these compounds was correlated with enhanced antimicrobial properties, indicating their potential as antimicrobial agents (Parikh & Joshi, 2014).
Future Directions
Compounds containing oxadiazole rings are of interest in various fields, including medicine and agriculture . Therefore, future research could involve studying “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” for potential applications in these areas. This could include investigating its biological activity, optimizing its synthesis, and studying its mechanism of action.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c23-18-13-11-17(12-14-18)21-25-26-22(28-21)24-20(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWZGLCNTBVJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.